4-Bromo-2-methylquinolin-3-ol

MAO Inhibition Neuroscience Enzymology

This 4-bromo quinoline derivative is the validated starting point for dual MAO-A/B inhibitor programs (IC50: 9.5 nM/6.90 nM). The C-Br bond at position 4 enables Suzuki-Miyaura cross-coupling essential for SAR expansion—a functionality the non-brominated analog cannot replicate. With a published 76%-yield synthetic route, scalable RP-HPLC purification protocol, and patent-validated antiviral applications, this building block compresses lead optimization timelines. Choose precision; avoid the reactivity pitfalls of Cl- or H-substituted quinoline alternatives.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 13235-12-6
Cat. No. B077140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylquinolin-3-ol
CAS13235-12-6
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1O)Br
InChIInChI=1S/C10H8BrNO/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3
InChIKeyKJLMRQHMWOMEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylquinolin-3-ol (CAS 13235-12-6): Essential Overview of a Critical Quinoline Scaffold Intermediate


4-Bromo-2-methylquinolin-3-ol (CAS 13235-12-6) is a brominated quinoline derivative defined by a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position of the quinoline core [1]. With a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol, it is a solid organic compound [1]. Its primary applications lie in serving as a versatile synthetic intermediate for the construction of more complex pharmaceutical candidates and advanced materials .

Procurement Risk Analysis: Why Substituting 4-Bromo-2-methylquinolin-3-ol (CAS 13235-12-6) Can Lead to Experimental Failure


In-class substitution is a significant risk due to the starkly different reactivity profiles imparted by the 4-position halogen. The C-Br bond in this compound is a critical functional handle for key cross-coupling reactions, such as Suzuki-Miyaura couplings, which are foundational to many drug discovery programs [1]. The bromine atom cannot be replaced with a chlorine or hydrogen atom without fundamentally altering, or more likely, terminating the designed synthetic pathway, leading to project delays and unexpected experimental outcomes .

4-Bromo-2-methylquinolin-3-ol (13235-12-6): Quantified Differential Evidence for Informed Procurement


Dual Nanomolar MAO Inhibition: A Comparative Potency Profile of 4-Bromo-2-methylquinolin-3-ol

A direct head-to-head comparison within the same assay system reveals 4-Bromo-2-methylquinolin-3-ol is a potent, dual inhibitor of human Monoamine Oxidase A (MAO-A) and B (MAO-B) with nanomolar potency, whereas the non-brominated parent core, 2-methylquinolin-3-ol, shows no comparable MAO inhibition profile in the same database [1][2].

MAO Inhibition Neuroscience Enzymology

LogP and Physicochemical Divergence: Quantifying How 4-Bromo Substitution Alters Molecular Properties

Quantitative analysis shows that the introduction of a bromine atom at the 4-position significantly alters the compound's physicochemical profile compared to the non-brominated scaffold. 4-Bromo-2-methylquinolin-3-ol has a calculated LogP of 2.9 [1], while the unsubstituted 2-methylquinolin-3-ol is predicted to have a lower LogP of approximately 1.89 . The exact mass increases from 159.0684 Da to 236.9789 Da [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Documented Synthetic Route with Reported Yield (76%): Assessing Scalability of 4-Bromo-2-methylquinolin-3-ol

A documented synthetic route for 4-Bromo-2-methylquinolin-3-ol exists with a reported yield of approximately 76%, starting from 2-methyl-3-hydroxyquinoline-4-carboxylic acid [1]. In contrast, the analogous 4-chloro derivative is typically synthesized from 4-chloro-2-methylquinoline in a multi-step, moderate-yield process, and the direct chloro equivalent of this intermediate (4-chloro-2-methylquinolin-3-ol) is not a standard, commercially prevalent building block.

Synthetic Chemistry Process Chemistry Intermediate

Precise Reversed-Phase HPLC Analysis Method for 4-Bromo-2-methylquinolin-3-ol: A Tool for Quality Control and Metabolic Studies

A specific reversed-phase (RP) HPLC method has been developed and published for the separation and analysis of 4-Bromo-2-methylquinolin-3-ol, using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. This method is reported to be scalable for preparative separations and suitable for pharmacokinetic applications [1]. While many compounds can be analyzed by HPLC, a pre-validated, published method reduces development time and ensures reproducible results, particularly compared to its structural analogs like the 4-chloro derivative, which may exhibit different retention times and require separate method optimization .

Analytical Chemistry HPLC Quality Control

Established Utility as a Key Intermediate in Patented HCV Protease Inhibitor Synthesis

Patents (e.g., US8633320) explicitly disclose bromo-substituted quinolines of formula (I) as useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. 4-Bromo-2-methylquinolin-3-ol, with its specific substitution pattern, represents a core structure within the scope of these patented methods, distinguishing it from other simple quinolines [2]. While 4-chloro-2-methylquinoline is also a valuable intermediate, it is frequently employed in the synthesis of different therapeutic classes, such as the asthma drug Montelukast , demonstrating distinct and commercially relevant applications for each halogenated analog.

Antiviral Drug Discovery HCV Patented Intermediates

Strategic Applications for 4-Bromo-2-methylquinolin-3-ol (13235-12-6) Based on Verified Evidence


Validating Dual MAO-A/B Inhibition Hypotheses in Neurological Disease Models

This compound is ideally suited as a high-potency tool compound for in vitro and initial in vivo studies investigating the therapeutic potential of dual MAO-A and MAO-B inhibition. Its nanomolar IC50 values for both isoforms (MAO-A: 9.5 nM; MAO-B: 6.90 nM), established in direct enzymatic assays, provide a robust starting point for studies in neuroprotection, depression, or Parkinson's disease models [1]. The non-brominated analog 2-methylquinolin-3-ol is an ineffective alternative for this specific mechanism of action [2].

Modulating Lipophilicity in Medicinal Chemistry Lead Optimization Programs

For chemists designing a lead series, 4-Bromo-2-methylquinolin-3-ol serves as a strategic intermediate to introduce a quantifiable increase in lipophilicity (ΔLogP ~ +1.01) and molecular weight (ΔMW ~ +77.9 Da) to a quinoline scaffold [1][2]. This specific physicochemical shift, relative to the non-brominated core, is valuable for exploring SAR around target affinity, membrane permeability, and metabolic stability [1][2].

Process Development and Scale-Up for a Patented HCV-Directed Intermediate

The existence of a published synthetic route with a reported yield (~76%) makes this compound a practical candidate for process chemistry scale-up [1]. Its utility is further validated by its mention in patent literature as a useful intermediate for preparing agents to treat HCV infections [2]. This combination of documented synthesis and patented application is a compelling rationale for selecting it as a key building block in a larger antiviral drug discovery or development campaign [2].

Streamlined Analytical and Pharmacokinetic Method Development

Leverage a pre-validated, scalable RP-HPLC method for the direct analysis and purification of 4-Bromo-2-methylquinolin-3-ol [1]. This documented method accelerates quality control processes, supports high-purity isolation for sensitive biological assays, and is specifically noted for its suitability in pharmacokinetic studies [1]. This avoids the time and resource investment required to develop analogous methods for non-brominated or other halogenated analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-methylquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.